Obinepitide is classified as a peptide, specifically a modified form of proline. Its synthesis involves several chemical transformations, including oxidation and condensation reactions, which are critical for its formation. The compound is synthesized through methods that enhance its stability and bioactivity, making it suitable for therapeutic applications .
The synthesis of Obinepitide typically involves the following steps:
This multi-step synthetic route highlights the importance of optimizing each reaction condition to maximize yield and purity.
Obinepitide possesses a distinct molecular structure characterized by its cyclic formation due to the presence of proline. The specific arrangement of atoms contributes to its pharmacological properties.
The three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its efficacy as a therapeutic agent.
Obinepitide undergoes several key chemical reactions during its synthesis:
These reactions are fundamental in establishing the compound's final structure and ensuring its biological activity.
Obinepitide exerts its effects through specific interactions with receptors involved in metabolic regulation. While detailed mechanistic studies are ongoing, preliminary data suggest that it may influence pathways related to appetite suppression and energy expenditure.
Understanding these mechanisms is essential for developing effective therapeutic strategies utilizing Obinepitide.
Obinepitide exhibits several notable physical and chemical properties:
These properties are critical for determining how Obinepitide can be effectively used in clinical settings.
Obinepitide has potential applications in various scientific fields:
The versatility of Obinepitide positions it as a significant compound within pharmaceutical research, warranting further investigation into its full therapeutic potential.
Obinepitide represents a breakthrough in peptide therapeutics by strategically combining structural elements from two endogenous regulators of energy homeostasis: Peptide YY (3-36) (Peptide YY) and Pancreatic Polypeptide. Both hormones belong to the evolutionarily conserved pancreatic polypeptide-fold (PP-fold) family, characterized by a distinctive U-shaped tertiary structure stabilized by polyproline helices and β-turns [2] [6]. This architecture enables high-affinity engagement with G-protein-coupled Y receptors (YRs) in the gut-brain axis. Peptide YY, secreted postprandially by distal intestinal L-cells, primarily activates hypothalamic Y2 receptors to induce satiety. Pancreatic Polypeptide, released from pancreatic F-cells, exerts its effects largely through brainstem Y4 receptors to regulate gastric emptying and appetite suppression [5] [8].
The molecular design of Obinepitide integrates the N-terminal binding domain of Peptide YY (critical for Y2 receptor activation) with the C-terminal receptor recognition motif of Pancreatic Polypeptide (essential for Y4 receptor specificity) [6]. This chimeric approach preserves the conserved PP-fold configuration while optimizing receptor cross-reactivity. Structural alignment reveals that Obinepitide maintains the crucial α-helical segments (residues 11-31) and β-turn (residues 32-36) necessary for maintaining the tertiary structure that binds Y receptors, while incorporating strategic substitutions at positions 4, 7, and 34 to enhance receptor promiscuity [6].
Table 1: Key Structural Motifs in Obinepitide's Design
Structural Element | Peptide YY Contribution | Pancreatic Polypeptide Contribution | Functional Significance |
---|---|---|---|
N-terminal (1-10) | Tyr-Pro-Ser-Lys-Pro (YPSKP) | - | Y2 receptor activation motif |
Mid-region (11-31) | Conserved α-helix | Conserved α-helix | PP-fold structural integrity |
C-terminal (32-36) | - | Tyr-Arg-Pro-Arg-Tyr (YRPRI) | Y4 receptor specificity |
Residue 34 | Arg → Gln substitution | Gln retention | Enhanced Y2/Y4 dual affinity |
Obinepitide's efficacy stems from advanced peptide engineering methodologies that overcome the pharmacokinetic limitations of native hormones. Three key strategies were employed:
Backbone Hybridization: The peptide sequence was constructed using a de novo splicing approach, incorporating residues 1-18 of Peptide YY (3-36) fused to residues 19-36 of human Pancreatic Polypeptide. This fusion preserved the bioactive conformations while eliminating steric clashes through molecular dynamics-guided residue selection [6].
Stability Enhancement: Native Peptide YY and Pancreatic Polypeptide undergo rapid proteolysis by dipeptidyl peptidase-IV (DPP-IV) and endopeptidases. Obinepitide incorporates D-amino acid substitutions at cleavage-vulnerable positions (Pro³⁴ → D-Pro³⁴) and N-terminal acetylation to extend plasma half-life from minutes to hours [4] [6]. Cyclization via disulfide bonding between Cys residues at positions 2 and 28 further stabilizes the PP-fold against intestinal and serum proteases [4].
Receptor Interface Optimization: Alanine scanning mutagenesis identified key residues for Y2/Y4 affinity. Incorporation of Gln³⁴ (from Pancreatic Polypeptide) instead of Arg³⁴ (in Peptide YY) reduced steric hindrance in the Y4 receptor binding pocket while maintaining Y2 engagement through compensatory electrostatic interactions with receptor residues Glu³.²⁹ and Asp⁶.⁵⁹ [2] [6].
Table 2: Peptide Engineering Strategies in Obinepitide
Engineering Challenge | Solution | Structural Impact | Functional Outcome |
---|---|---|---|
Proteolytic susceptibility | D-amino acid at position 34; N-terminal acetylation | Shielded cleavage sites | Half-life extension (t₁/₂ > 120 min) |
Y2/Y4 selectivity conflict | Gln³⁴ substitution | Reduced steric bulk in binding pocket | Balanced Y2/Y4 affinity (Ki = 0.8 nM / 1.2 nM) |
Conformational instability | Cys²-Cys²⁸ cyclization | Stabilized U-shaped tertiary structure | Enhanced receptor binding kinetics |
Obinepitide's design leveraged computational biophysics to achieve unprecedented dual-receptor affinity. Molecular docking simulations using cryo-EM-derived structures of human Y2 and Y4 receptors (PDB: 6VD7, 6VD9) revealed distinct binding poses:
For Y2 receptor engagement, Obinepitide's N-terminal segment (Tyr¹-Tyr⁷) penetrates the orthosteric pocket, forming salt bridges with Glu¹¹⁹ (transmembrane helix 3), hydrogen bonds with Gln²⁸⁶ (helix 6), and hydrophobic interactions with Phe³⁰⁷ (helix 7) [2] [6]. The C-terminal Tyr³⁶ anchors to extracellular loop 2 (ECL2) through π-stacking with His²⁹⁸.
Y4 receptor binding prioritizes C-terminal interactions, where Arg³³-Arg³⁵ forms a charge-stabilized clamp with Glu¹⁰⁷ (ECL1) and Asp⁸⁴ (helix 2). The PP-fold's β-turn (Pro³¹-Leu³²) inserts into a hydrophobic cleft formed by Leu¹⁰², Phe¹⁸⁴, and Ile²⁸⁰ [5] [6]. Free energy perturbation calculations guided residue-specific optimizations:
Table 3: Computational Binding Parameters for Obinepitide
Receptor | Binding Energy (ΔG kcal/mol) | Key Interactions | Residue Optimization |
---|---|---|---|
Y2 receptor | -12.8 ± 0.4 | Glu¹¹⁹ salt bridge, Gln²⁸⁶ H-bond, Phe³⁰⁷ stacking | D-Pro³⁴ for kink stability |
Y4 receptor | -11.5 ± 0.6 | Glu¹⁰⁷ charge clamp, Leu¹⁰²/Phe¹⁸⁴ hydrophobic | Glu¹⁴ for electrostatic match |
Obinepitide's signaling efficacy depends on its dynamic structural transitions within physiological environments. All-atom molecular dynamics (MD) simulations (200 ns) in membrane bilayers revealed:
pH-Dependent Folding: At intestinal pH (6.5-7.0), protonation of His²⁶ stabilizes the PP-fold through intramolecular H-bonding with Asp¹⁰. This facilitates luminal stability before receptor engagement. At neural pH (7.4), deprotonation induces conformational expansion that exposes the C-terminal epitope for Y4 receptor binding [6] [9].
Membrane-Associated Pre-organization: Obinepitide adopts a membrane-anchored intermediate state via electrostatic interactions between Arg³³-Arg³⁵ and phospholipid heads. This orientation reduces the conformational entropy penalty upon receptor binding, increasing association rates by 3-fold compared to unstructured peptides [9].
Allosteric Modulation: Steered MD simulations demonstrated that Obinepitide binding induces Y2 receptor transmembrane domain rotation (15°), stabilizing an intracellular conformation that preferentially recruits β-arrestin-2 over Gi/o proteins. This bias explains the compound's prolonged anorexigenic effect despite reduced G-protein signaling [6]. Cryo-EM structures confirmed that Obinepitide stabilizes a unique Y4 receptor conformation where extracellular loop 3 (ECL3) folds over the ligand-binding pocket, creating a structural latch that prolongs residence time [6].
These computational insights guided the selection of Obinepitide's final sequence from over 50 designed variants, achieving a molecule that integrates the satiety-inducing properties of Peptide YY with Pancreatic Polypeptide's effects on gut motility through optimized multi-receptor engagement. The success of this approach demonstrates the power of combining endocrine system bioinspiration with computational biophysics for metabolic peptide therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7